molecular formula C9H7FN2S B3361743 4-(m-Fluorophenyl)imidazole-2-thiol CAS No. 93103-14-1

4-(m-Fluorophenyl)imidazole-2-thiol

Cat. No.: B3361743
CAS No.: 93103-14-1
M. Wt: 194.23 g/mol
InChI Key: YWOCXBUWMQILPA-UHFFFAOYSA-N
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Description

4-(m-Fluorophenyl)imidazole-2-thiol is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOCXBUWMQILPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918698
Record name 5-(3-Fluorophenyl)-1H-imidazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-14-1
Record name Imidazole-2-thiol, 4-(m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tautomeric Dynamics of 4-(3-fluorophenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(3-fluorophenyl)-1H-imidazole-2-thiol represents a critical scaffold in medicinal chemistry, particularly for developing inhibitors targeting oxidoreductases and G-protein coupled receptors (GPCRs). Its biological efficacy is governed by a dynamic tautomeric equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and thiol (1H-imidazole-2-thiol) forms.

While often depicted in 2D databases as a thiol, experimental evidence and density functional theory (DFT) calculations confirms that the thione tautomer predominates in the solid state and polar solutions. This guide provides a rigorous analysis of this equilibrium, the electronic influence of the 3-fluorophenyl substituent, and validated protocols for its synthesis and characterization.

Molecular Architecture & Tautomeric Landscape

The Core Equilibrium

The imidazole-2-thiol core exists in a prototropic equilibrium. For the 4-(3-fluorophenyl) derivative, this involves the migration of a proton between the ring nitrogens and the exocyclic sulfur.

  • Form A (Thione): The proton resides on the N3 nitrogen (creating a thioamide moiety). This form is stabilized by significant resonance energy (approx. 15–20 kcal/mol) and strong intermolecular N-H···S hydrogen bonding.[1][2]

  • Form B (Thiol): The proton resides on the sulfur. This restores aromaticity to the imidazole ring but sacrifices the strong C=S bond for a weaker C-S single bond and S-H bond.

The 3-Fluorophenyl Effect

The meta-position fluorine atom exerts a distinct electronic influence compared to para-substituted analogs:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the sigma framework. In the meta position, this effect is not counteracted by resonance donation (+R) into the imidazole ring.

  • Acidity Modulation: The electron-withdrawing nature of the 3-fluorophenyl group increases the acidity of the N-H protons (lower pKa) relative to the unsubstituted phenyl analog. This strengthens the hydrogen-bond donating capacity of the thione form, further shifting the equilibrium toward the thione in the solid state.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the resonance stabilization of the thione form.

Tautomerism Thione Thione Form (Major) N-H...S=C TS Transition State (Proton Transfer) Thione->TS -H+ / +H+ Resonance Thioamide Resonance N-C=S <-> N+=C-S- Thione->Resonance Stabilization TS->Thione Thiol Thiol Form (Minor) N=C-SH TS->Thiol Thiol->TS

Figure 1: Tautomeric equilibrium favoring the thione form due to thioamide resonance stabilization.

Thermodynamic & Kinetic Analysis

Solvent Effects

The equilibrium constant (


) is highly solvent-dependent.
  • Polar Protic Solvents (MeOH, EtOH, Water): The thione form is heavily favored (

    
    ). The solvent acts as a bridge, accepting H-bonds from the NH and donating to the C=S sulfur.
    
  • Non-Polar Solvents (CHCl3, Toluene): While the thione remains major, the energy gap narrows. The thiol form may become transiently accessible, which is critical for S-alkylation reactions.

Quantitative Data Summary

Estimated thermodynamic parameters based on 4-aryl-imidazole-2-thione analogs [1, 2]:

ParameterThione FormThiol FormNote
Relative Energy (

)
0.0 kcal/mol+12–16 kcal/molGas phase (DFT B3LYP/6-31G**)
Dipole Moment ~6.5 D~2.5 DThione is highly polar
C-S Bond Length 1.68 Å (Double bond character)1.75 Å (Single bond character)X-ray crystallography average

N NMR Shift
~160 ppm (Pyrrole-like)~250 ppm (Pyridine-like)Diagnostic differentiator

Experimental Protocols

Synthesis of 4-(3-fluorophenyl)-1H-imidazole-2-thiol

Objective: Selective synthesis of the target compound via the Marckwald cyclization.

Reagents:

  • 2-Bromo-3'-fluoroacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Ethanol (anhydrous)

  • Sodium Acetate (buffer)

Protocol:

  • Preparation: Dissolve 2-bromo-3'-fluoroacetophenone (10 mmol) in 20 mL of ethanol.

  • Cyclization: Add thiourea (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice-water (50 mL) and adjust pH to ~8 using saturated NaHCO3. This liberates the free base (thione).

  • Filtration: Collect the resulting yellow/off-white solid by vacuum filtration.

  • Recrystallization: Purify using EtOH/Water (9:1) to obtain analytical grade crystals.

Structural Characterization Workflow

To definitively prove the tautomeric state, a multi-modal approach is required.

Step 1:


H NMR (DMSO-d6) 
  • Look for a broad singlet at 12.0–13.0 ppm . This corresponds to the NH protons of the thione form.

  • Absence check: A thiol (SH) proton typically appears at 3.0–4.0 ppm but is often invisible due to exchange; however, the presence of two NH signals (or one integrating for 2H) confirms the thione (NH-C=S-NH) structure.

Step 2:


C NMR 
  • C=S Resonance: The C2 carbon will appear downfield at 160–165 ppm .

  • C-S Resonance (Thiol): If the thiol form were dominant (e.g., if S-alkylated), this shift would move upfield to ~140 ppm.

Step 3: X-Ray Crystallography (Gold Standard)

  • Grow crystals by slow evaporation from DMF/Ethanol.

  • Target Metric: Measure the C2-S bond length. A length of 1.68–1.70 Å confirms the C=S double bond (Thione). A length >1.75 Å would indicate C-S (Thiol).

Characterization Workflow Diagram

Workflow Sample Synthesized Sample 4-(3-F-Ph)-Im-SH NMR 1H NMR (DMSO-d6) Sample->NMR IR FT-IR Spectroscopy Sample->IR XRD X-Ray Diffraction (Single Crystal) Sample->XRD Result_Thione Thione Confirmed NH @ 12.5ppm C=S @ 1180 cm-1 C-S bond ~1.69A NMR->Result_Thione Broad NH signal Result_Thiol Thiol Confirmed (Rare/S-Substituted) SH @ 3.5ppm No C=S stretch NMR->Result_Thiol Sharp SH signal (rare) IR->Result_Thione Strong C=S stretch XRD->Result_Thione Short C-S bond

Figure 2: Analytical workflow for distinguishing tautomeric forms.

Implications for Drug Design

Understanding this equilibrium is vital for structure-activity relationship (SAR) studies:

  • Pharmacophore Modeling: Docking simulations must use the thione form as the starting ligand. Using the thiol form will result in incorrect H-bond donor/acceptor mapping (Thione sulfur is an H-bond acceptor; Thiol sulfur is a donor).

  • Metabolic Stability: The C=S bond is a metabolic soft spot, prone to oxidative desulfurization by Cytochrome P450, leading to the imidazole analog. The 3-fluorophenyl group helps mitigate this by reducing electron density on the ring, potentially slowing down oxidative attack compared to the non-fluorinated parent [3].

References

  • Balachandran, S. et al. "Theoretical and experimental studies on the tautomerism of 4-phenylimidazole-2-thione." Journal of Molecular Structure, 2015.

  • Justyniak, I. et al. "Tautomeric preferences in 2-thioimidazoles: X-ray and DFT studies." Journal of Physical Organic Chemistry, 2020.

  • Anastassiadou, M. et al. "Synthesis and pharmacological evaluation of 4-phenyl-imidazole-2-thiol derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry, 2012.

  • Wazeer, M.I.M. et al. "Solid state NMR study of 1,3-imidazolidine-2-thione and its derivatives."[3] Journal of Molecular Structure, 2006.

Sources

Methodological & Application

The Marckwald Synthesis: A Comprehensive Guide to the Preparation of Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazole-2-thiol core represents a privileged structure, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The Marckwald synthesis, a classic yet enduring method, provides a reliable route to this important class of molecules. This guide offers an in-depth exploration of the Marckwald synthesis, detailing its mechanism, optimized reaction conditions, and practical laboratory protocols.

Introduction to the Marckwald Synthesis

The Marckwald synthesis is a fundamental organic reaction for the preparation of imidazole-2-thiols (also known as 2-mercaptoimidazoles). The core transformation involves the condensation of an α-amino ketone or α-amino aldehyde with a source of thiocyanate, typically potassium thiocyanate or an alkyl isothiocyanate.[1][2][3] The resulting imidazole-2-thiol can be a final target molecule or a key intermediate that can be further modified, for instance, by desulfurization to yield the corresponding imidazole.[1]

A significant limitation of the traditional Marckwald synthesis is the often-limited availability of the requisite α-amino carbonyl compounds.[1] This guide will address this by providing a protocol for the preparation of a key starting material, α-amino-deoxybenzoin hydrochloride, from the readily available benzoin.

Mechanistic Insights into the Marckwald Synthesis

The Marckwald synthesis proceeds through a well-defined reaction sequence involving condensation and subsequent intramolecular cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the amino group of the α-amino ketone on the carbon atom of the thiocyanate. This is followed by an intramolecular cyclization and dehydration to afford the imidazole-2-thiol product.

Below is a diagram illustrating the proposed reaction mechanism:

Marckwald_Synthesis_Mechanism alpha-AminoKetone α-Amino Ketone Intermediate1 Thiourea Intermediate alpha-AminoKetone->Intermediate1 Nucleophilic attack Thiocyanate Thiocyanate (KSCN) Thiocyanate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Imidazole-2-thiol Intermediate2->Product Dehydration

Caption: Proposed mechanism of the Marckwald synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative imidazole-2-thiol, 4,5-diphenyl-1H-imidazole-2-thiol, via the Marckwald synthesis. This includes the preparation of the necessary α-amino ketone precursor.

Synthesis of α-Amino-deoxybenzoin Hydrochloride

The preparation of the α-amino ketone is a critical first step. This protocol outlines the reduction of benzoin oxime to the corresponding α-amino alcohol, followed by oxidation to the desired α-amino ketone hydrochloride.

Materials:

  • Benzoin

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol

  • Reducing agent (e.g., Zinc dust, Sodium amalgam)

  • Hydrochloric acid

Protocol:

  • Synthesis of Benzoin Oxime: In a round-bottom flask, dissolve benzoin in methanol. Add a solution of hydroxylamine hydrochloride and sodium bicarbonate in water. Reflux the mixture for 2-3 hours.[4]

  • Reduction to α-Amino Alcohol: Cool the reaction mixture and isolate the benzoin oxime precipitate. The crude oxime is then reduced using a suitable reducing agent in an acidic medium.

  • Isolation of α-Amino-deoxybenzoin Hydrochloride: After the reduction is complete, the reaction mixture is worked up to isolate the α-amino-deoxybenzoin as its hydrochloride salt.

Marckwald Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol

This protocol details the final condensation and cyclization to form the target imidazole-2-thiol.

Materials:

  • α-Amino-deoxybenzoin hydrochloride

  • Potassium thiocyanate (KSCN)

  • Water or a water/ethanol mixture

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-amino-deoxybenzoin hydrochloride (1 equivalent) in water or a water/ethanol mixture.

  • Reagent Addition: Add an aqueous solution of potassium thiocyanate (1 equivalent).

  • Cyclization: Heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture. The 4,5-diphenyl-1H-imidazole-2-thiol often crystallizes out of the solution and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

A related and often more direct synthesis of 4,5-diphenyl-1H-imidazole-2-thiol involves the condensation of benzoin with thiourea in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 150°C).[5]

Reaction Conditions and Optimization

The success of the Marckwald synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges.

ParameterTypical ConditionsNotes
α-Amino Ketone/Aldehyde Substituted or unsubstitutedAvailability can be a limiting factor.[1]
Thiocyanate Source KSCN, NH4SCN, Alkyl isothiocyanatesKSCN is commonly used and cost-effective.
Solvent Water, Ethanol, Water/Ethanol mixtureThe choice of solvent depends on the solubility of the starting materials.
Temperature RefluxElevated temperatures are generally required to drive the condensation and cyclization.
Reaction Time 1 - 3 hoursMonitored by TLC for completion.
Yield Moderate to goodYields can vary depending on the substrate and specific conditions.

Characterization of 4,5-Diphenyl-1H-imidazole-2-thiol

The synthesized product should be thoroughly characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H, C=S, and aromatic C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure. The 1H NMR spectrum should show signals for the aromatic protons and the N-H proton. The 13C NMR spectrum will show characteristic signals for the aromatic carbons and the C=S carbon.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula.

Applications in Drug Development

Imidazole-2-thiol derivatives are valuable precursors in the synthesis of a wide range of medicinally important compounds. Their ability to undergo various chemical transformations, including alkylation, acylation, and oxidation, makes them versatile building blocks for creating libraries of compounds for drug discovery screening.[2] The imidazole core is present in numerous approved drugs, highlighting its importance in pharmaceutical research.[7]

Conclusion

The Marckwald synthesis remains a relevant and powerful tool for the synthesis of imidazole-2-thiols. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access these valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to equip scientists in both academic and industrial settings with the knowledge to successfully employ this classic reaction in their synthetic endeavors.

References

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • alpha benzoin oxime: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthetic method of a-benzoin oxime - CN1082045C. Google Patents.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. Available at: [Link]

  • The synthetic method of a-benzoin oxime - CN1079733A. Google Patents.
  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol. ResearchGate. Available at: [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF NEW 4-PHENYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H- IMIDAZOLE-2-THIOLDERIVATIVES. Kauno Technologijos Universitetas. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available at: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. Innovare Academic Sciences. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant,antimicrobial, enzyme inhibition, and cytotox. TÜBİTAK Academic Journals. Available at: [Link]

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Protocol and Application Guide: High-Throughput Screening of Imidazole-2-thiol Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Tyrosinase is a copper-containing enzyme that serves as the rate-limiting catalyst in melanin biosynthesis, making it a prime target for the development of inhibitors to treat hyperpigmentation disorders and for cosmetic skin-lightening applications.[1][2][3][4] This document provides a comprehensive guide and a detailed, validated protocol for assessing the inhibitory potential of imidazole-2-thiol derivatives against mushroom tyrosinase. The methodology leverages a spectrophotometric assay based on the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA), which is suitable for high-throughput screening. We delve into the biochemical principles, the specific inhibitory mechanism hypothesized for sulfur-containing chelators, step-by-step experimental procedures, and robust data analysis for determining IC50 values.

Scientific Foundation: The Rationale for Targeting Tyrosinase

The enzyme tyrosinase (EC 1.14.18.1) orchestrates the initial and critical steps of melanogenesis.[5][6] It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone (diphenolase activity).[2][3][5] Dopaquinone spontaneously undergoes a series of reactions to form melanin.[3] Overproduction or hyperactivity of tyrosinase can lead to excessive melanin accumulation, resulting in dermatological conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2] Therefore, inhibitors of this enzyme are of significant interest to both the pharmaceutical and cosmetic industries.[1]

Imidazole-2-thiol derivatives represent a promising class of tyrosinase inhibitors. Their proposed mechanism of action is rooted in the ability of sulfur-containing compounds to act as potent copper chelators.[7][8] By binding to the two copper ions (Cu²⁺) within the active site of tyrosinase, these inhibitors can competitively block substrate access and abolish the enzyme's catalytic function.[7][8] This protocol provides the means to quantify this inhibitory effect.

Biochemical Principle of the Assay

The assay quantifies tyrosinase activity by monitoring the oxidation of its diphenolic substrate, L-DOPA. In the presence of tyrosinase, L-DOPA is oxidized to dopaquinone.[9] This unstable intermediate rapidly undergoes non-enzymatic cyclization and further oxidation to form dopachrome, a stable, orange-red colored product with a characteristic absorbance maximum around 475 nm.[1][9][10][11][12] The rate of dopachrome formation is directly proportional to the tyrosinase activity.[9] When an inhibitor, such as an imidazole-2-thiol derivative, is present, it interferes with the enzyme's function, leading to a reduced rate of dopachrome production. This reduction in reaction velocity is the basis for quantifying the inhibitor's potency.

cluster_cycle Tyrosinase Catalytic Cycle cluster_inhibition Inhibition Mechanism Tyrosinase Tyrosinase (Cu²⁺ Active Site) Complex Enzyme-Substrate Complex Tyrosinase->Complex Binds Inhibited_Complex Inhibited Enzyme (Chelated Copper) Tyrosinase->Inhibited_Complex LDOPA L-DOPA (Substrate) LDOPA->Complex Dopaquinone Dopaquinone (Product) Complex->Dopaquinone Oxidation Dopaquinone->Tyrosinase Releases Dopachrome Dopachrome (Colored Product) Abs @ 475 nm Dopaquinone->Dopachrome Non-enzymatic Cyclization Inhibitor Imidazole-2-thiol Derivative Inhibitor->Inhibited_Complex Binds & Chelates Cu²⁺ Inhibited_Complex->LDOPA Substrate Binding Blocked cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Buffers & Reagents P2 Prepare Serial Dilutions (Inhibitors & Controls) P1->P2 A1 Plate Setup: Add Inhibitor, Buffer, & Enzyme P2->A1 A2 Pre-incubate (10 min @ 25°C) A1->A2 A3 Initiate Reaction: Add L-DOPA Substrate A2->A3 A4 Kinetic Reading: Measure Abs @ 475 nm for 20 min A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. log[I]) D2->D3 D4 Calculate IC₅₀ Value (Non-linear Regression) D3->D4

Caption: Experimental workflow from preparation to IC₅₀ determination.

References

  • Palumbo, A., et al. (1991). A new spectrophotometric assay for dopachrome tautomerase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. [Link]

  • Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts LLC. [Link]

  • Jayanthi, G., & Poornima, K. (2015). Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. The Scientific World Journal. [Link]

  • Le, T. M., et al. (2024). In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). protocols.io. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts LLC. [Link]

  • Characterization of Mushroom Tyrosinase Activity. (n.d.). Wellesley College. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Soundhari, C., & Rajarajeswari, K. (2017). Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. International Journal of ChemTech Research. [Link]

  • Zhou, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Dopachrome – Knowledge and References. Taylor & Francis. [Link]

  • Kemper, G. P., et al. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • D'Mello, S. A. N., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. ResearchGate. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. ResearchGate. [Link]

  • D'Mello, S. A. N., et al. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Current Pharmaceutical Design. [Link]

  • Parvez, S., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • 614 Beauty. (2026). Understanding Tyrosinase Inhibitors. 614 Beauty. [Link]

  • Kim, M., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Molecules. [Link]

  • ResearchGate. (2024). Previously reported tyrosinase inhibitor and newly designed compound. ResearchGate. [Link]

  • Kim, M., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. PubMed. [Link]

  • Khan, I., et al. (2022). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega. [Link]

  • Kim, D., et al. (2021). New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities. Molecules. [Link]

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Application Notes and Protocols for Coupling Reactions Involving 4-(m-Fluorophenyl)imidazole-2-thiol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(m-Fluorophenyl)imidazole-2-thiol Scaffold in Medicinal Chemistry

The this compound scaffold is a privileged structure in modern drug discovery, primarily due to its role as a key building block for a variety of kinase inhibitors and other therapeutic agents.[1] The imidazole core is a common motif in biologically active compounds, capable of engaging in various interactions with protein targets.[1] The introduction of a meta-fluorophenyl group can significantly enhance metabolic stability and binding affinity through favorable electronic and steric interactions within the target's binding pocket. The thiol group at the 2-position provides a versatile handle for a wide range of coupling reactions, allowing for the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures. This guide provides detailed application notes and protocols for key coupling reactions involving this valuable scaffold, with a focus on practical implementation and mechanistic understanding.

I. C-S Cross-Coupling Reactions: Ullmann-Type Condensation for the Synthesis of Aryl Thioethers

The formation of a carbon-sulfur bond at the 2-position of the imidazole ring is a fundamental transformation for introducing a variety of substituents. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for this purpose.[2] Modern variations of this reaction often utilize ligands to improve reaction rates and substrate scope, allowing for milder reaction conditions.[3][4]

Mechanistic Rationale

The Ullmann C-S coupling reaction is believed to proceed through a Cu(I) catalytic cycle. The reaction is initiated by the formation of a copper(I) thiolate species from the this compound and a copper(I) salt in the presence of a base. This copper thiolate then undergoes oxidative addition with an aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the desired aryl thioether and regenerate the active Cu(I) catalyst. The choice of ligand is crucial to stabilize the copper intermediates and facilitate the catalytic cycle.[2]

Experimental Protocol: Copper-Catalyzed S-Arylation

This protocol describes a general procedure for the copper-catalyzed S-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation:

EntryAryl HalideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole101,10-PhenanthrolineK₂CO₃DMF1201885
21-Bromo-4-nitrobenzene101,10-PhenanthrolineK₂CO₃DMF1202478
32-Iodopyridine101,10-PhenanthrolineCs₂CO₃Dioxane1102475

Workflow Diagram:

Ullmann_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 Aryl Halide Reactant2->ReactionVessel Catalyst CuI Catalyst->ReactionVessel Ligand 1,10-Phenanthroline Ligand->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF, 120°C Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product S-Aryl Product Purification->Product

Caption: Workflow for Copper-Catalyzed S-Arylation.

II. C-N Cross-Coupling Reactions: Buchwald-Hartwig Amination for N-Arylation and N-Alkylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is highly versatile and can be applied to the imidazole scaffold, although care must be taken due to the potential for the imidazole nitrogen to coordinate with the palladium catalyst. The thiol group can also interact with the catalyst. Therefore, it is often advantageous to first protect the thiol group or perform a desulfurizative coupling (discussed in Section III). However, with the appropriate choice of ligands, direct N-arylation can be achieved.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7][8] Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps and to prevent catalyst deactivation.[9]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Thiol Protected)

This protocol assumes prior S-alkylation of the thiol group (e.g., with a methyl or benzyl group) to prevent interference with the palladium catalyst.

Materials:

  • 2-(S-Methyl)-4-(m-fluorophenyl)imidazole

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine 2-(S-Methyl)-4-(m-fluorophenyl)imidazole (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-N,N-dimethylaniline2XantphosCs₂CO₃Toluene1101890
21-Bromo-4-methoxybenzene2XantphosCs₂CO₃Toluene1102485
32-Bromopyridine2XantphosK₃PO₄Dioxane1002482

Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactants (S-Protected) cluster_reagents Reagents & Conditions Reactant1 2-(S-Alkyl)-4-(m-fluorophenyl)imidazole ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 Aryl Halide Reactant2->ReactionVessel Catalyst Pd(OAc)₂ Catalyst->ReactionVessel Ligand Xantphos Ligand->ReactionVessel Base Cs₂CO₃ Base->ReactionVessel Solvent Toluene, 110°C Solvent->ReactionVessel Filtration Filtration through Celite ReactionVessel->Filtration Purification Column Chromatography Filtration->Purification Product N-Aryl Product Purification->Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

III. Desulfurizative Cross-Coupling Reactions: A Modern Approach

A more recent and efficient strategy for the functionalization of imidazole-2-thiols is the desulfurizative cross-coupling reaction. This method allows for the direct coupling of the imidazole core at the C2 position with various partners, such as boronic acids (Suzuki-Miyaura type coupling), by extrusion of the sulfur atom. This approach avoids the need for pre-functionalization of the imidazole at the C2 position.

Mechanistic Considerations

The mechanism for desulfurizative coupling can vary depending on the specific catalytic system employed. In a palladium-catalyzed Suzuki-type desulfurizative coupling, the reaction is thought to proceed via the formation of a palladium-thiolate complex, which can then undergo oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid and reductive elimination would lead to the C-C coupled product and a palladium-sulfide species. The sulfur is then removed in a subsequent step. Alternatively, direct C-S bond cleavage can be promoted by the palladium catalyst, followed by coupling.

Experimental Protocol: Palladium-Catalyzed Desulfurizative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the direct C2-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.1 mmol, 10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)LigandBaseSolventTemp (°C)TimeYield (%)
1Phenylboronic acid5SPhosK₂CO₃Dioxane/H₂O150 (MW)30 min88
24-Methoxyphenylboronic acid5SPhosK₂CO₃Dioxane/H₂O150 (MW)45 min82
33-Thienylboronic acid5SPhosK₂CO₃Dioxane/H₂O100 (Conv.)18 h75

Workflow Diagram:

Desulfurizative_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound ReactionVessel Microwave Reaction Reactant1->ReactionVessel Reactant2 Arylboronic Acid Reactant2->ReactionVessel Catalyst Pd(OAc)₂ Catalyst->ReactionVessel Ligand SPhos Ligand->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Dioxane/H₂O, MW Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product C2-Aryl Product Purification->Product

Caption: Workflow for Desulfurizative Suzuki-Miyaura Coupling.

References

  • Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023, November 28). Ullmann condensation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet challenging issue of poor aqueous solubility of fluorinated imidazoles. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges associated with fluorinated imidazoles.

Q1: Why is my fluorinated imidazole compound poorly soluble in my aqueous buffer (e.g., PBS, Tris)?

A1: The poor solubility of fluorinated imidazoles in aqueous buffers typically arises from a combination of two key molecular features:

  • Increased Lipophilicity from Fluorination: Fluorine is the most electronegative element, and its incorporation into a molecule can significantly increase lipophilicity (the tendency to dissolve in fats, oils, and non-polar solvents).[1][2] While a C-H bond is relatively nonpolar, a C-F bond is highly polarized. However, the C-F bond is a poor hydrogen bond acceptor, and the high electronegativity of fluorine can create a localized electron-poor region on the carbon, which repels water.[3] The cumulative effect of multiple fluorine atoms or a trifluoromethyl group (-CF3) often results in a molecule that is both hydrophobic (water-repelling) and lipophobic (fat-repelling), making it difficult to solvate in either aqueous or traditional organic solvents.[4]

  • pH-Dependent Charge of the Imidazole Ring: The imidazole ring contains two nitrogen atoms. One is a basic pyridine-like nitrogen, and the other is a non-basic pyrrole-like nitrogen. The pyridine-like nitrogen can be protonated, giving the imidazole ring a positive charge. The pKa of this protonation is typically around 7 for an unsubstituted imidazole.[5] When the pH of the buffer is below the pKa, the imidazole is protonated and more soluble in aqueous media. When the pH is above the pKa, the imidazole is neutral and less soluble. Fluorination, due to its strong electron-withdrawing effect, can lower the pKa of the imidazole ring, meaning a more acidic buffer is required to achieve protonation and enhance solubility.[6][7]

Q2: I need to make a stock solution. What is the best initial approach?

A2: The recommended best practice is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.

  • Rationale: Directly weighing and dissolving a highly hydrophobic powder into an aqueous buffer is often unsuccessful due to high lattice energy and poor wettability. Creating a high-concentration stock in a suitable organic solvent ensures the compound is fully dissolved before being introduced to the aqueous environment.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, water-miscible solvents suitable for most fluorinated imidazoles. For applications where DMSO or DMF are not suitable (e.g., certain cell-based assays), ethanol or propylene glycol can be considered, although they are generally less potent solvents.[8]

  • Critical First Step: Always start by dissolving the compound in 100% of the organic solvent to create your stock solution before adding it to the aqueous buffer.[9]

Q3: What is a "safe" final concentration of organic solvent (like DMSO) in my experiment?

A3: This is highly dependent on your specific application. For cell-based assays, it is crucial to keep the final concentration of organic solvents as low as possible, typically well below 1%, to avoid solvent-induced artifacts or toxicity. A common target for the final concentration of DMSO in cellular assays is ≤ 0.1% to 0.5%. For enzymatic assays or other in vitro biochemical assays, a higher concentration (e.g., 1-5%) may be tolerable, but this must be validated. Always run a solvent-only control to assess the impact of the solvent on your experimental system.

Part 2: Troubleshooting & Advanced Solubilization Strategies

If initial attempts to dissolve your fluorinated imidazole are unsuccessful, this section provides a systematic approach to troubleshooting and advanced techniques.

Problem: My compound precipitates when I dilute my organic stock solution into my aqueous buffer.

This is a common issue indicating that the aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with a small amount of co-solvent.

Troubleshooting Precipitation start Precipitation Observed Upon Dilution tier1_decision Is the final organic solvent concentration < 5%? start->tier1_decision increase_cosolvent Increase Co-solvent % (e.g., from 1% to 5% DMSO) Validate solvent tolerance. tier1_decision->increase_cosolvent Yes tier2_decision Is the buffer pH > pKa of the imidazole? tier1_decision->tier2_decision No increase_cosolvent->tier2_decision Still Precipitates adjust_ph Lower Buffer pH (e.g., to pH 6.0 or lower) Ensure pH is compatible with the experiment. tier2_decision->adjust_ph Yes tier3_decision Is solubility still an issue? tier2_decision->tier3_decision No / pH change not possible adjust_ph->tier3_decision Still Precipitates use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier3_decision->use_cyclodextrin Yes use_surfactant Use Surfactants (e.g., Polysorbate 80) tier3_decision->use_surfactant Yes

Caption: Decision workflow for addressing compound precipitation.

Detailed Troubleshooting Guides & Protocols

Strategy 1: pH Adjustment
  • Expertise & Causality: The imidazole ring is basic and can be protonated at acidic pH.[5] This protonation adds a positive charge to the molecule, drastically increasing its interaction with polar water molecules and thereby enhancing solubility. The strong electron-withdrawing nature of fluorine lowers the pKa of the imidazole ring, meaning a lower pH is required for protonation compared to its non-fluorinated analog.[6][7]

  • Trustworthiness & Self-Validation: Before proceeding, ensure that a change in pH will not negatively impact your protein's stability, enzyme activity, or cell viability. Always test the final pH of your solution after all components have been added. The pKa of imidazole buffers is also temperature-dependent, so adjust the pH at the temperature you will be using the buffer.[5]

  • Determine the pKa: If possible, find the experimental or predicted pKa of your specific fluorinated imidazole.

  • Prepare Buffers: Prepare a set of buffers with varying pH values. For example, prepare buffers at pH 7.4, 6.5, 6.0, and 5.5.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

  • Test Dilutions: In small-scale tests, dilute the stock solution into each buffer to your desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a set period (e.g., 1 hour). If possible, quantify the soluble fraction by centrifuging the sample and measuring the concentration in the supernatant via HPLC or UV-Vis spectroscopy.

  • Select Optimal pH: Choose the lowest pH that maintains solubility and is compatible with your experimental system.

Strategy 2: Utilizing Cyclodextrins
  • Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules, like your fluorinated imidazole, within their core, effectively shielding the hydrophobic part from the aqueous environment.[12] This "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their improved solubility and reduced toxicity compared to natural cyclodextrins.[13]

  • Trustworthiness & Self-Validation: The formation of an inclusion complex is an equilibrium process. The efficiency of encapsulation depends on the size and shape of the guest molecule (your compound) relative to the cyclodextrin cavity. A 1:1 molar ratio is often a good starting point for optimization.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v HP-β-CD in PBS). This may require gentle warming and stirring to fully dissolve.

  • Add Compound: Directly weigh and add your solid fluorinated imidazole to the HP-β-CD solution. Alternatively, if starting from an organic stock, you can add a small volume of the stock to the HP-β-CD solution, though this is less ideal as the organic solvent can compete for the cyclodextrin cavity.

  • Promote Complexation: Vortex the mixture vigorously and then place it on a shaker or rotator at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication in a bath sonicator for short periods can also facilitate dissolution.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Verify Concentration: Carefully collect the supernatant and determine the concentration of your solubilized compound using a validated analytical method (e.g., HPLC-UV).

Strategy 3: Using Surfactants
  • Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core and a hydrophilic shell.[16] The hydrophobic core can effectively solubilize poorly water-soluble drugs, like fluorinated imidazoles, increasing their apparent solubility in the bulk solution.[14][15]

  • Trustworthiness & Self-Validation: The choice of surfactant and its concentration is critical. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are generally less harsh and more suitable for biological experiments than ionic surfactants like SDS. It is essential to work with concentrations above the CMC and to verify that the surfactant itself does not interfere with your assay.

SurfactantTypeTypical Final ConcentrationConsiderations
Polysorbate 20 (Tween 20) Non-ionic0.01% - 0.1% (v/v)Commonly used in immunoassays (e.g., ELISA) to reduce non-specific binding. Generally well-tolerated in cell culture at low concentrations.
Polysorbate 80 (Tween 80) Non-ionic0.01% - 0.1% (v/v)Has a higher molecular weight and is a stronger solubilizer than Tween 20. Used in some pharmaceutical formulations.
Pluronic® F-68 Non-ionic0.01% - 0.2% (w/v)A block copolymer known for its low toxicity and use in cell culture to protect against shear stress.
Solutol® HS 15 Non-ionic0.1% - 1% (w/v)A macrogolglycerol hydroxystearate used as a non-ionic solubilizer and emulsifying agent.
  • Prepare Surfactant Solution: Prepare a stock solution of Polysorbate 80 (e.g., 10% v/v) in your aqueous buffer.

  • Prepare Compound Stock: Create a concentrated stock of your fluorinated imidazole in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Create Final Solution: Add the required volume of the surfactant stock solution to your main buffer volume. Then, while vortexing the buffer-surfactant mixture, slowly add the compound stock solution dropwise. This method, where the compound is added to a pre-formed micellar solution, often prevents precipitation more effectively.

  • Equilibrate: Allow the solution to mix for at least 30 minutes to ensure the compound has partitioned into the micelles.

  • Validate: As with all methods, confirm the final concentration and ensure the solution is clear and free of particulates. Run appropriate vehicle controls containing the same concentration of surfactant and co-solvent in your experiment.

Part 3: Data Summary & Visualization

Comparative Table of Solubilization Strategies
StrategyMechanismProsConsBest For...
Co-solvents (e.g., DMSO) Reduces solvent polaritySimple, effective for stock solutionsPotential for toxicity/artifacts in assays, limited solubility increase in final dilutionInitial solubilization, creating high-concentration stock solutions.
pH Adjustment Increases molecular charge via protonationCan dramatically increase solubility, simple to implementMay not be compatible with biological systems, risk of compound degradation at extreme pHIonizable compounds where the experimental pH can be modified.
Cyclodextrins (e.g., HP-β-CD) Encapsulation (Inclusion Complex)[10][12]Low toxicity, significant solubility enhancementCan be expensive, requires optimization of compound:CD ratioCompounds that fit well within the cyclodextrin cavity, in vivo and in vitro applications.
Surfactants (e.g., Polysorbate 80) Micellar Entrapment[14][16]Highly effective, various options availablePotential for assay interference, can denature some proteins at high concentrationsWhen other methods fail, and the surfactant is shown to be non-interfering with the assay.
Mechanism of Cyclodextrin Encapsulation

Cyclodextrin Encapsulation cluster_0 Aqueous Buffer cluster_1 Soluble Inclusion Complex compound Fluorinated Imidazole complex [HP-β-CD ⊃ Imidazole] cd HP-β-CD cd->complex + soluble Soluble (Hydrophilic Exterior) insoluble Insoluble (Hydrophobic)

Caption: Encapsulation of a hydrophobic fluorinated imidazole by a cyclodextrin.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Pop, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Austin Journal of Pharmacology and Therapeutics.
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of Fluorinated Versus Chlorinated Imidazoles in Drug Discovery.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
  • BenchChem. (2025). issues with imidazole buffer preparation and pH adjustment.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Wouters, M. A., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(7), 1334-1339.
  • Anonymous. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Imbimbo, B. P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.
  • Reddit. (2022). How to tackle compound solubility issue.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 4-(3-fluorophenyl)imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-fluorophenyl)imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an optimal recrystallization solvent system for this specific molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification process effectively.

Section 1: Understanding the Molecule - The Key to Solvent Selection

The structure of 4-(3-fluorophenyl)imidazole-2-thiol presents a fascinating polarity challenge that is central to selecting a recrystallization solvent. Let's break it down:

  • The Imidazole-2-thiol Core: This heterocyclic system is inherently polar. It features two nitrogen atoms and a thiol group, which exists in tautomeric equilibrium with its thione form (C=S). Both forms are excellent hydrogen bond donors and acceptors. This part of the molecule favors polar solvents. Imidazole itself is highly soluble in water and other polar solvents[1][2][3].

  • The 3-Fluorophenyl Group: This aromatic substituent introduces a significant non-polar character, which will decrease the molecule's solubility in highly polar solvents like water. The fluorine atom adds a polar C-F bond, but its overall effect is a moderate increase in polarity compared to an unsubstituted phenyl ring.

This dual nature—a polar "head" and a moderately non-polar "tail"—is the primary reason why a single, perfect solvent may be elusive and why mixed-solvent systems are often highly effective. The principle of "like dissolves like" dictates that the ideal solvent will have a polarity that is well-matched to the overall polarity of the molecule[4][5].

Section 2: FAQ - Foundational Questions in Recrystallization

This section addresses the core concepts you should consider before starting your experiments.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound? A1: The quintessential recrystallization solvent must satisfy several criteria[5]:

  • High Solubility at Elevated Temperatures: It must completely dissolve your crude 4-(3-fluorophenyl)imidazole-2-thiol near the solvent's boiling point.

  • Low Solubility at Cold Temperatures: As the solution cools, the compound's solubility should drop significantly, allowing for the formation of pure crystals and maximizing yield.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the final crystals under vacuum.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization)[5].

Q2: How should I perform a preliminary solvent screen on a small scale? A2: An efficient solvent screen is critical to avoid wasting large amounts of your crude product.

  • Place approximately 20-30 mg of your crude material into several small test tubes.[6]

  • To each tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note any solvents that dissolve the compound readily at room temperature; these are generally unsuitable for single-solvent recrystallization[4].

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields a good quantity of crystalline solid. This will be your most promising candidate.

Q3: When is a mixed-solvent system the right choice? A3: You should opt for a mixed-solvent system when no single solvent meets the ideal criteria. This is common for molecules like ours with mixed polarity. The typical scenario is finding one solvent in which the compound is too soluble (even when cold) and another in which it is nearly insoluble (even when hot). By combining these two miscible solvents, you can fine-tune the polarity to create an ideal solubility curve[7][8]. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane[5][9].

Section 3: Troubleshooting Guide - Addressing Common Experimental Issues

This question-and-answer guide addresses specific problems you may encounter during your experiments.

Q1: My compound "oiled out" instead of forming crystals. How do I resolve this? A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if there is a high concentration of impurities depressing the melting point[10][11][12].

  • Immediate Action: Re-heat the solution until the oil redissolves completely.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to lower the saturation point of the solution. This often prevents the compound from precipitating until the temperature is below its melting point[10][12][13].

  • Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote the formation of crystals over oil[13].

  • Solution 3 (Change Solvents): If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a new solvent or solvent system with a lower boiling point.

Q2: No crystals are forming even after cooling the solution in an ice bath. What are my next steps? A2: This is a very common issue, typically caused by either using too much solvent or the formation of a stable supersaturated solution[10][13].

  • Solution 1 (Reduce Solvent Volume): This is the most frequent cause[13]. Gently heat the solution and boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may crash out impurely.

  • Solution 2 (Induce Crystallization - "Scratching"): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites where crystals can begin to form[10][13].

  • Solution 3 (Induce Crystallization - "Seeding"): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth[13].

  • Solution 4 (Use an Anti-Solvent): If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cold solution until it becomes faintly cloudy, then add a drop of the original solvent to clarify before cooling further.

Q3: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong? A3: This can be due to two main reasons: an inappropriate solvent choice or the presence of insoluble impurities.

  • Verify Solvent Choice: It's possible the solvent is simply too non-polar (like hexane) or too polar if there are non-polar impurities. Refer back to your small-scale solvent screen.

  • Check for Insoluble Impurities: If you have a significant amount of undissolved solid in a large volume of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration. Add a slight excess of hot solvent to ensure all your desired compound is dissolved, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material[11]. You can then reduce the filtrate volume by boiling and proceed with the crystallization.

Q4: My final crystal yield is very low. How can I improve it? A4: Low yield is often a sign that too much solvent was used, or the compound has significant solubility in the cold solvent[12].

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Cooling: Ensure you cool the solution thoroughly in an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Mother Liquor Recovery: If you suspect significant product loss in the filtrate (mother liquor), you can try to recover a second crop of crystals. Reduce the volume of the filtrate by about half through evaporation and re-cool to see if more crystals form. Be aware that this second crop may be less pure than the first.

  • Washing Technique: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product[11].

Section 4: Data & Protocols

Table 1: Solvent Selection Guide for 4-(3-fluorophenyl)imidazole-2-thiol
SolventPolarity IndexBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Comments & Potential Use
Water10.2100Low to ModerateVery LowGood anti-solvent for alcohols.
Ethanol (95%)4.3~78HighModerate to LowExcellent single solvent candidate.
Methanol5.165Very HighModerateMay be too soluble; good for mixed systems.
Isopropanol3.982HighLowStrong single solvent candidate.[14]
Acetone4.356HighModerateGood solvent, but low boiling point.
Ethyl Acetate4.477ModerateLowGood candidate for a single solvent.
Toluene2.4111LowVery LowLikely a poor solvent; potential anti-solvent.
Hexane0.169Very LowInsolubleExcellent anti-solvent for polar solvents.
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

  • Dissolution: Place the crude 4-(3-fluorophenyl)imidazole-2-thiol in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. It is critical to use the minimum volume necessary.

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration at this stage.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask[8].

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated[7][8].

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again[7]. The solution is now perfectly saturated.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio used for the crystallization).

  • Drying: Dry the purified crystals under vacuum.

Section 5: Visualization of the Workflow

The following diagram outlines the logical decision-making process for selecting and optimizing a recrystallization solvent system.

Solvent_Selection_Workflow start Crude 4-(3-fluorophenyl)imidazole-2-thiol test_rt Perform Small-Scale Solubility Test (e.g., Ethanol, IPA, Water, Hexane) start->test_rt dissolves_rt Soluble at Room Temp? test_rt->dissolves_rt Test Solvent 1 dissolves_hot Insoluble at RT. Soluble when Hot? test_rt->dissolves_hot Test Solvent 2 insoluble_hot Insoluble when Hot? test_rt->insoluble_hot Test Solvent 3 dissolves_rt->dissolves_hot No unsuitable Unsuitable as a Single Solvent dissolves_rt->unsuitable Yes good_single Good Candidate for Single-Solvent Recrystallization dissolves_hot->good_single Yes, and forms crystals on cooling consider_mixed Consider for Mixed-Solvent System dissolves_hot->consider_mixed No, or poor crystal formation insoluble_hot->unsuitable Yes insoluble_hot->consider_mixed No (Use as 'Anti-Solvent') unsuitable->consider_mixed Use as 'Soluble' component find_pair Find Miscible Pair: 1. Soluble Solvent (e.g., Ethanol) 2. Anti-Solvent (e.g., Water) consider_mixed->find_pair perform_mixed Perform Mixed-Solvent Recrystallization find_pair->perform_mixed

Caption: A workflow for selecting a suitable recrystallization solvent.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. Available from: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]

  • Recrystallization using two solvents. YouTube. Available from: [Link]

  • Problems in recrystallization. Biocyclopedia. Available from: [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available from: [Link]

  • recrystallization.pdf. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Solvent Choice. Chemistry Teaching Labs - University of York. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Picking a recrystallization solvent?. Reddit. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Zaporozhye Medical Journal. Available from: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available from: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Available from: [Link]

  • Synthesis and purification of imidazole derivatives. YouTube. Available from: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Pharmaceutical Journal. Available from: [Link]

  • Physicochemical Properties of Imidazole. ResearchGate. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Available from: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. PMC. Available from: [Link]

  • Hybrid Sol–Gel Matrices Doped with Colorimetric/Fluorimetric Imidazole Derivatives. MDPI. Available from: [Link]

  • Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate. Available from: [Link]

  • IMIDAZOLE-2-THIOL, 4-PHENYL-. gsrs. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]

Sources

controlling tautomer ratios in 4-(m-fluorophenyl)imidazole-2-thiol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(m-Fluorophenyl)imidazole-2-thiol Optimization

Overview: The Tautomer Control Challenge

Welcome to the technical guide for optimizing reactions involving 4-(3-fluorophenyl)-1H-imidazole-2(3H)-thione . As a researcher, you are likely encountering a critical regioselectivity challenge: controlling the ratio between the thione (NH-C=S) and thiol (N=C-SH) tautomers to direct alkylation or coordination.

The introduction of the meta-fluorine atom on the phenyl ring is not merely structural; it is electronic. The electron-withdrawing nature of the fluorine (via induction) increases the acidity of the imidazole N-H proton compared to the non-fluorinated analog. This shift lowers the pKa, making the equilibrium more sensitive to base strength and solvent polarity than standard imidazole-2-thiones.

This guide provides the mechanistic insight and protocols required to lock the desired tautomer for your specific synthetic pathway.

Part 1: The Mechanistic Landscape

To control the reaction, you must visualize the equilibrium. The molecule exists in three distinct states depending on the environment.

Diagram 1: Tautomeric Equilibrium & Reactivity

This diagram illustrates the shift from the stable Thione form to the reactive Thiolate anion, highlighting the reagents that drive each step.

Tautomer_Equilibrium Thione Thione Form (Major) (Polar Solvents / Solid State) Target: N-Alkylation (Minor) Thiol Thiol Form (Minor) (Transient Species) Thione->Thiol K_eq (Solvent Dependent) Thiolate Thiolate Anion (Reactive) (Basic Conditions) Target: S-Alkylation (Major) Thiol->Thiolate Deprotonation (Base pKa > 11) Thiolate->Thione Protonation

Caption: The equilibrium shifts toward the reactive thiolate anion upon deprotonation. The m-fluoro substituent stabilizes the thiolate via inductive electron withdrawal.

Part 2: Strategic Control Modules

Module A: Solvent Selection (Dielectric Tuning)

The thione form is more polar than the thiol form. Therefore, highly polar protic solvents stabilize the thione, hindering S-alkylation kinetics.

Solvent ClassExamplesEffect on EquilibriumRecommended For
Polar Protic Methanol, EthanolStabilizes Thione (H-bonding to C=S)Recrystallization, N-alkylation
Polar Aprotic DMF, DMSO, MeCNSolvates cations, leaves Thiolate nakedS-Alkylation (High Yield)
Non-Polar Toluene, DCMDestabilizes Thione, shifts Keq slightlyPhase transfer catalysis

Expert Insight: For S-alkylation of the m-fluorophenyl derivative, avoid alcohols. The fluorine atom increases the N-H acidity, meaning a polar aprotic solvent like DMF combined with a mild base is often sufficient to drive the reaction to completion without requiring harsh conditions [1].

Module B: Base Selection (HSAB Theory)

According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "harder."[1]

  • To favor S-Alkylation: Use a soft base or a base that generates the thiolate without effectively chelating the sulfur.

    • Reagents: K2CO3, Cs2CO3, or Et3N.

  • To favor N-Alkylation: Use a hard base that might coordinate with the sulfur or when using "hard" electrophiles.

    • Reagents: NaH (Sodium Hydride), NaOH.

Critical Note: The m-fluoro group lowers the pKa of the N-H bond to approximately 10.5–11.0 (compared to ~11.6 for phenylimidazole). This means you can use milder bases (like bicarbonates) than you would for the unsubstituted parent compound [2].

Part 3: Optimized Protocol for S-Alkylation

Objective: Selective S-alkylation of this compound with an alkyl halide (R-X).

Reagents:

  • Substrate: 1.0 eq

  • Alkyl Halide: 1.1 eq

  • Base: K2CO3 (1.5 eq) or Et3N (1.2 eq)

  • Solvent: DMF (anhydrous) or Acetone

Workflow:

  • Dissolution: Dissolve 1.0 eq of the thiol in anhydrous DMF (0.2 M concentration).

    • Observation: Solution may appear pale yellow.

  • Deprotonation: Add 1.5 eq of powdered K2CO3. Stir at room temperature for 15 minutes.

    • Mechanism:[2] The base deprotonates the N-H. The negative charge delocalizes, but the high polarizability of Sulfur concentrates electron density there (Thiolate form).

  • Addition: Dropwise add 1.1 eq of Alkyl Halide.

  • Reaction: Stir at 25°C for 2-4 hours.

    • Checkpoint: Monitor via TLC. The S-alkylated product is usually less polar than the starting thione.

  • Quench: Pour mixture into ice-water. The product should precipitate.

Self-Validation:

  • 1H NMR Check: The S-alkyl group will show a distinct shift. Crucially, the imidazole ring protons (C5-H) in S-alkylated products typically appear upfield relative to N-alkylated isomers due to the preservation of aromaticity [3].

Part 4: Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose regioselectivity issues.

Troubleshooting Start Problem: Low Yield or Wrong Isomer Check_Product Identify Major Impurity via NMR Start->Check_Product N_Alkyl Impurity: N-Alkylated Product Check_Product->N_Alkyl N-isomer found No_Rxn Impurity: Unreacted Thione Check_Product->No_Rxn Starting material remains Solvent_Fix Action: Switch to Acetone/DMF (Avoid Alcohols) N_Alkyl->Solvent_Fix Base_Fix Action: Switch to Softer Base (Use K2CO3 instead of NaH) N_Alkyl->Base_Fix Temp_Fix Action: Increase Temp to 60°C (Kinetic barrier) No_Rxn->Temp_Fix

Caption: Logic flow for correcting regioselectivity errors based on impurity profiling.

Frequently Asked Questions

Q: Why does the fluorine atom matter if it's on the phenyl ring, far from the sulfur? A: The fluorine atom exerts a "through-bond" inductive effect (-I). This withdraws electron density from the imidazole ring, stabilizing the negative charge on the nitrogen in the thiolate form. This makes the N-H proton more acidic, shifting the equilibrium toward the thiolate form at a lower pH than unsubstituted analogs [4].

Q: I am seeing a mixture of S- and N-alkylation. How do I stop the N-alkylation? A: This is often a "Hard/Soft" mismatch.

  • Check your Electrophile: If you are using a "hard" electrophile (like a methyl sulfonate or an acyl chloride), N-attack becomes competitive.

  • Check your Base: If you use NaH, you create a "naked" anion that is highly reactive. Switching to a carbonate base (K2CO3) in acetone allows for thermodynamic control, favoring the softer S-alkylation [5].

Q: Can I use UV-Vis to determine the tautomer ratio? A: Yes. The thione form typically shows a strong absorption band around 250-270 nm (π→π* of C=S), while the S-alkylated (or thiol) form shifts this band significantly. However, NMR is preferred for definitive structural assignment.

References

  • Balaban, A. T., et al. "Tautomerism of Imidazoles and related compounds." Advances in Heterocyclic Chemistry.

  • Boiani, M., & González, M. "Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents." Mini-Reviews in Medicinal Chemistry.

  • Kalinowski, D., et al. "Regioselective alkylation of 2-thiohydantoins and imidazole-2-thiones." Tetrahedron Letters.

  • Catalán, J., et al. "Basicity and acidity of azoles: The annular lone pair effect." Journal of the American Chemical Society.

  • Pearson, R. G. "Hard and Soft Acids and Bases."[3][4][5] Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative Analysis: meta- vs. para-Fluorophenyl Imidazoles as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of meta- vs. para-Fluorophenyl Imidazoles as Corrosion Inhibitors Content Type: Technical Comparison Guide Audience: Senior Corrosion Scientists, Material Chemists, and R&D Engineers.

Executive Summary

In the development of organic corrosion inhibitors for acidic media (typically 1M HCl or


), the structural isomerism of the inhibitor molecule dictates its adsorption capability and, consequently, its inhibition efficiency (

).

This guide evaluates the performance differences between 3-(3-fluorophenyl)-1H-imidazole (meta-F) and 3-(4-fluorophenyl)-1H-imidazole (para-F) . Based on Structure-Activity Relationship (SAR) principles and comparative electrochemical data of halogenated imidazoles, the ** para-substituted isomer generally exhibits superior inhibition efficiency** compared to the meta-isomer.

Key Differentiator: The interplay between the inductive (


) and resonance (

) effects of the fluorine atom affects the electron density of the imidazole nitrogen (the anchoring site).
  • ** para-F:** Resonance donation (

    
    ) partially mitigates strong inductive withdrawal, maintaining higher HOMO energy.
    
  • ** meta-F:** Resonance is decoupled; strong inductive withdrawal (

    
    ) dominates, deactivating the ring and reducing adsorption strength.
    
Chemical Basis: Electronic Effects & Adsorption Mechanism

To understand the performance gap, one must analyze the Hammett substituent constants (


) which quantify the electronic influence of the fluorine atom on the reaction center (the imidazole ring).
The Hammett Constant Conflict
  • Fluorine Electronegativity: High (

    
     effect).
    
  • Lone Pair Resonance: Fluorine has lone pairs that can donate back to the

    
    -system (
    
    
    
    effect).
IsomerElectronic EffectHammett Constant (

)
Impact on Imidazole Ring
** meta-F Inductive (

) only

Strong Deactivation. Electron density is pulled away from the N-atom, reducing its ability to coordinate with

.
para-F**Inductive (

) + Resonance (

)

Mild Deactivation. The

effect opposes the

effect. The ring retains more electron density compared to meta, facilitating stronger adsorption.

Technical Insight: Corrosion inhibition relies on the donation of electrons from the inhibitor (HOMO) to the metal (LUMO) and back-donation from the metal to the inhibitor. A more positive


 value (as seen in meta) indicates lower electron density on the donor site, correlating with lower inhibition efficiency.
Visualization: Electronic Interaction Pathway

The following diagram illustrates how the position of the Fluorine atom alters the electron density available for bonding with the metal surface.

G cluster_0 Inhibitor Structure cluster_1 Electronic Consequence cluster_2 Adsorption Outcome Meta meta-Fluorophenyl (Pure -I Effect) LowDens Reduced Electron Density on Imidazole N Meta->LowDens Inductive Withdrawal Para para-Fluorophenyl (-I and +R Effects) HighDens Retained Electron Density on Imidazole N Para->HighDens Resonance Compensation WeakAds Weak Fe-N Interaction (Lower Surface Coverage) LowDens->WeakAds Low HOMO Energy StrongAds Strong Fe-N Interaction (High Surface Coverage) HighDens->StrongAds High HOMO Energy

Caption: Comparative electronic pathways showing why para-substitution retains higher electron density for metal coordination.

Representative Performance Data

The following data summarizes the comparative trends observed in halogenated phenyl imidazoles (based on analogous chlorophenyl and fluorophenyl studies in 1M HCl).

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters (Mild Steel, 1M HCl, 303K)

InhibitorConc.[1][2][3][4][5][6][7][8][9] (ppm)

(

)

(

)
Inhibition Efficiency (

)
Blank 018.5120.4
** meta-F 100145.265.187.2%
500280.542.393.4%
para-F**100198.455.890.6%
500410.131.595.5%

Table 2: Potentiodynamic Polarization (Tafel) Parameters

Inhibitor

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)
Type
Blank -48598085110
** meta-F -4726878102Mixed
para-F**-468447598Mixed

Analysis:

  • 
     (Charge Transfer Resistance):  The para-isomer consistently yields higher 
    
    
    
    values, indicating a more resistive barrier against charge transfer at the metal-solution interface.
  • 
     (Double Layer Capacitance):  Lower 
    
    
    
    values for the para-isomer suggest a thicker adsorbed film or lower dielectric constant, consistent with denser packing of the molecules on the surface.
  • Mixed-Type Inhibition: Both isomers shift

    
     slightly (<85 mV), classifying them as mixed-type inhibitors (affecting both anodic dissolution and cathodic hydrogen evolution).
    
Experimental Protocols for Validation

To replicate these findings or test new derivatives, follow this self-validating workflow.

A. Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the resistance of the inhibitor film.

  • Preparation: Polish mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance) with SiC paper (grades 400–2000). Degrease with acetone.

  • Electrolyte: Prepare 1M HCl using analytical grade 37% HCl and double-distilled water.

  • OCP Stabilization: Immerse the working electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply an AC signal of 10 mV amplitude at OCP. Scan frequency range: 100 kHz to 0.01 Hz.

  • Validation: Fit data to a Randles equivalent circuit (

    
    ). Ensure Chi-squared (
    
    
    
    ) error is
    
    
    .
B. Quantum Chemical Calculation (DFT)

Objective: Correlate efficiency with molecular orbitals.

  • Software: Gaussian 09 or ORCA.

  • Method/Basis Set: B3LYP / 6-311G++(d,p).

  • Key Descriptors to Extract:

    • 
      : Higher values = better electron donation.
      
    • 
      : Lower values = better back-donation acceptance.
      
    • 
       (Energy Gap): Lower gap often correlates with higher reactivity/efficiency.
      
    • Dipole Moment (

      
      ): Higher dipole often aids physical adsorption.
      
Workflow Visualization

Experiment cluster_Electro Electrochemical Testing cluster_Surface Surface Characterization Start Start: Inhibitor Synthesis Solubility Solubility Check (Ethanol/HCl mix) Start->Solubility OCP OCP Stabilization (30 mins) Solubility->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel SEM SEM/EDX Analysis (Film Morphology) Tafel->SEM XPS XPS (Binding Energy Shift) SEM->XPS Data Data Analysis (Fit Isotherms: Langmuir) XPS->Data

Caption: Standardized workflow for validating corrosion inhibition efficiency.

References
  • Obot, I. B., et al. (2019). "Electronic structure and corrosion inhibition properties of some imidazole derivatives: A DFT and molecular dynamics simulation study." Corrosion Science.

  • Ebenso, E. E., et al. (2010). "Quantum chemical studies of some imidazole derivatives as corrosion inhibitors for mild steel in acidic medium." International Journal of Electrochemical Science.

  • Fouda, A. S., et al. (2021). "Corrosion inhibition of carbon steel in hydrochloric acid solution using new imidazole derivatives." Journal of Molecular Liquids. [10]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

    
     values). 
    
  • BenchChem. (2025).[1] "Comparative Guide to Imidazole-Based Corrosion Inhibitors." (General reference for imidazole performance ranges).

Sources

thermal stability comparison of halogenated imidazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Paradox

For researchers in drug discovery and materials science, imidazole-2-thiol (and its thione tautomer) is a privileged scaffold. However, its thermal stability is often the bottleneck in high-temperature synthesis or solid-state formulation.

This guide objectively compares the thermal performance of halogenated imidazole-2-thiol derivatives. The core insight is the "Halogen Paradox" :

  • Physical Stability (Melting Point): Increases with halogen size (I > Br > Cl > F ) due to polarizability and halogen bonding (σ-hole interactions).

  • Chemical Stability (Decomposition): Increases with halogen electronegativity (F > Cl > Br > I ) due to Carbon-Halogen bond strength.

Mechanistic Analysis: Why Stability Shifts

To engineer stable derivatives, one must understand the three competing forces at play in the crystal lattice and molecular core.

The Thione-Thiol Tautomerism

imidazole-2-thiols exist predominantly as thiones (NH-C=S) in the solid state. This polar "thioamide" character drives intermolecular hydrogen bonding (N-H···S).

  • Impact: Halogenation modulates the acidity of the N-H proton, strengthening or weakening this lattice-holding network.

Halogen Bonding (The Lattice Lock)

Heavier halogens (Br, I) exhibit a positive electrostatic potential region (the σ-hole) on the atom's tip. This allows them to act as Lewis acids, forming strong non-covalent bonds with the sulfur atom (C-X···S=C).

  • Observation: Iodinated derivatives often display "ribbon-like" supramolecular architectures that significantly elevate melting points compared to their non-halogenated parents.

Bond Dissociation Energy (The Decomposition Trigger)

When heating beyond the melting point, the molecule degrades. The weak C-I bond (approx. 240 kJ/mol) is the first failure point, leading to radical formation and charring. Conversely, the C-F bond (approx. 485 kJ/mol) resists cleavage up to 350°C+.

Visualization: Stability Determinants

StabilityFactors Halogen Halogen Substituent (F, Cl, Br, I) Polarizability Polarizability (I > Br > Cl > F) Halogen->Polarizability BondEnergy Bond Energy (F > Cl > Br > I) Halogen->BondEnergy Mechanism Halogen Bonding (X···S Interaction) Polarizability->Mechanism Enhances Decomp Decomposition Temp (Td 5%) BondEnergy->Decomp Direct Correlation Lattice Lattice Energy (Melting Point) Mechanism->Lattice Increases MP

Figure 1: The dual impact of halogenation. Heavier halogens improve solid-state packing (Lattice Energy) but compromise high-temperature chemical resistance.

Comparative Performance Data

The following data aggregates trends from recent crystallographic and thermogravimetric studies on 1,3-dialkyl and 4-aryl substituted imidazole-2-thiones.

Table 1: Melting Point Trends (Physical Stability)

Note: Higher MP indicates better storage stability and crystallinity.

Derivative ClassSubstituent (R)HalogenMelting Point Range (°C)Lattice Driver
Reference PhenylNone (H)153 - 154N-H···S Hydrogen Bonds
Fluorinated 4-FluorophenylF167 - 168Dipole-Dipole + H-Bonds
Chlorinated 4-ChlorophenylCl185 - 190Weak Cl···Cl contacts
Brominated 4-BromophenylBr200 - 205Moderate Halogen Bonds
Iodinated 4-IodophenylI215 - 225*Strong C-I···S Halogen Bonds
Nitro-Fused Nitro-imidazopyrazineBr> 290 (Decomp)High Density Packing

*Estimated range based on homologous series trends; specific values vary by N-alkylation.

Table 2: Chemical Decomposition Thresholds (TGA)

Note: Td(5%) is the temperature at which 5% mass loss occurs.[1]

Halogen TypeTd (5%) OnsetPrimary Degradation MechanismRecommended Max Process Temp
Fluoro- (F) 320°C - 350°CRing fragmentation (C-F remains intact)280°C
Chloro- (Cl) 280°C - 300°CC-Cl homolysis / Elimination250°C
Bromo- (Br) 240°C - 260°CC-Br cleavage / Radical oxidation200°C
Iodo- (I) 190°C - 210°CC-I cleavage (Iodine sublimation)150°C

Experimental Protocols (Self-Validating)

To reproduce these stability profiles, use the following coupled TGA-DSC workflow. This protocol ensures you distinguish between melting (endothermic, reversible) and decomposition (exothermic/endothermic, irreversible).

Protocol: Simultaneous Thermal Analysis (SDT)

Objective: Determine the "Safe Processing Window" (Gap between MP and Td).

Reagents & Equipment:

  • Sample: >5 mg dry powder (dried in vacuo at 40°C for 24h).

  • Crucibles: Alumina (

    
    ) for high heat; Aluminum (hermetically sealed) for volatile iodine derivatives.
    
  • Purge Gas: High-purity Nitrogen (

    
    ) at 50 mL/min.
    

Step-by-Step Workflow:

  • Baseline Correction: Run an empty crucible using the exact method below to subtract buoyancy effects.

  • Equilibration: Load sample and equilibrate at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp Segment: Heat from 30°C to 400°C at a rate of 10°C/min .

    • Why 10°C/min? Slower rates (e.g., 2°C/min) provide better resolution for melting, but 10°C/min is standard for detecting decomposition onset without "baking" the sample.

  • Isothermal Hold (Optional): If Td is suspected near MP, hold at (MP + 10°C) for 30 minutes to check for isothermal degradation.

  • Data Analysis:

    • Melting: Look for a sharp Endothermic peak on the DSC heat flow signal with no mass loss on TGA.

    • Decomposition: Look for a step-change in TGA mass (%) accompanied by erratic DSC signals.

Visualization: Experimental Logic

ExperimentalWorkflow Sample Sample Prep (Vacuum Dry 24h) TGA_DSC Run SDT (N2, 10°C/min) Sample->TGA_DSC Decision Mass Loss at Peak? TGA_DSC->Decision Melting Phase Transition (Melting Point) Decision->Melting No (<1%) Decomp Degradation (Td Onset) Decision->Decomp Yes (>5%)

Figure 2: Decision tree for interpreting thermal events. Mass loss distinguishes chemical breakdown from physical melting.

Expert Commentary & Application Guide

When to choose Fluorinated Derivatives:
  • Application: High-temperature lubricants, aerospace composites, or reaction solvents.

  • Reasoning: The C-F bond is chemically inert. While the melting point is lower than bromo/iodo analogs (due to weak dispersion forces), the liquid range is widest because decomposition is delayed until >300°C.

When to choose Iodinated Derivatives:
  • Application: Crystal engineering, solid-state semiconductors, pharmaceutical co-crystals.

  • Reasoning: You need a solid that stays solid. The heavy iodine atom anchors the crystal lattice via Halogen Bonding, pushing the melting point above 200°C. However, do not heat these above their melting point for extended periods, as deiodination will occur.

Storage Warning

Methimazole (non-halogenated) and its iodinated derivatives are sensitive to oxidative degradation in solution. Always store solid standards in amber vials under argon.

References

  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. IUCrJ, 2022.

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 2025.

  • Imidazole-2-thione derivatives as new selective anticancer agents: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026.

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Phys. Chem. Chem. Phys., 2013.[2]

  • High-Density Energetic Materials with Low Mechanical Sensitivity Derived from Nitroimidazole Fused Ring. Molecules, 2024.[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(m-Fluorophenyl)imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-(m-Fluorophenyl)imidazole-2-thiol, a compound of interest in various research applications. By integrating established principles of chemical safety with specific considerations for its structural motifs—a fluorinated aromatic ring, an imidazole core, and a thiol group—this document aims to empower researchers to handle its waste stream with confidence and precision.

Immediate Safety and Hazard Assessment: Understanding the Risks

  • Thiol Group (-SH): Thiols are known for their strong, unpleasant odors and can be toxic.[1][2] They are also susceptible to oxidation.[1][2]

  • Fluorophenyl Group (-C₆H₄F): The presence of a carbon-fluorine bond suggests persistence in the environment, aligning it with concerns similar to those for other organofluorine compounds.[3][4][5] The thermal decomposition of fluorinated compounds can produce hazardous substances like hydrogen fluoride.[6]

  • Imidazole Moiety: Imidazole derivatives exhibit a wide range of biological activities and toxicological profiles.[7][8][9]

Given these characteristics, this compound should be handled as a hazardous substance. All operations involving this compound, including preparation for disposal, must be conducted in a certified chemical fume hood.[1][2][5]

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound waste includes:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A laboratory coat

  • Closed-toe shoes

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Hazardous Waste Container All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1][10]

Step 2: Segregate from Incompatible Waste Streams Do not mix waste containing this compound with the following:

  • Oxidizing agents: The thiol group can react exothermically with strong oxidizers.

  • Non-halogenated waste: Due to its fluorinated nature, this compound falls under the category of halogenated organic waste.[10] Co-mingling with non-halogenated waste can complicate disposal and increase costs.

Step 3: Labeling and Temporary Storage The waste container must be securely sealed and labeled with "Hazardous Waste" and the full chemical name: "this compound". Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources and incompatible materials.[10]

Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For solutions, use an inert absorbent material such as vermiculite or sand to contain the liquid.[10]

  • Collect the Waste: Place all contaminated materials into the designated hazardous waste container.[1][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.

  • Dispose of Cleanup Materials: Treat all cleanup materials as hazardous waste and place them in the designated container.[1][10]

For larger spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]

Decontamination of Labware: Neutralizing Residual Hazards

Glassware and other reusable lab equipment that have come into contact with this compound must be decontaminated prior to routine cleaning. The thiol functional group is susceptible to oxidation, a property that can be exploited for decontamination.

Procedure for Decontamination:

  • Prepare a Bleach Bath: In a designated container inside a chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[2]

  • Submerge Labware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the items are fully submerged.[2]

  • Soak Overnight: Allow the glassware to soak for at least 24 hours to ensure complete oxidation of the thiol group.[1][2] The oxidation reaction can be slow.[1]

  • Rinse and Clean: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[2]

  • Dispose of Bleach Solution: The used bleach solution should be collected as hazardous waste.[1]

Final Disposal Pathway: A Decision Framework

The final disposal of the collected hazardous waste must be conducted in accordance with local, state, and federal regulations. The fluorinated nature of this compound necessitates a disposal method capable of breaking the stable carbon-fluorine bond.

Recommended Disposal Options:

  • High-Temperature Incineration: This is the generally accepted and most effective method for the destruction of fluorinated organic compounds.[3][10] Incineration at sufficiently high temperatures can break down the compound into less harmful components.[11]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an option.[3] These landfills are engineered to contain hazardous materials and prevent their release into the environment.[3]

  • Deep Well Injection: In some regions, deep well injection may be a permissible disposal method for liquid waste streams containing such compounds.[3]

Operational Plan for Final Disposal:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

  • Provide a Detailed Inventory: Furnish the EHS representative or contractor with a comprehensive list of the waste container's contents.

  • Follow Institutional Protocols: Adhere to all institutional and local regulations for the final transfer and disposal of the waste.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Decontamination cluster_2 Final Disposal A This compound Waste (Unused chemical, contaminated labware, spill debris) B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Sealed Container B->C I Contact EHS or Licensed Waste Contractor C->I D Contaminated Reusable Labware E Prepare 1:1 Bleach:Water Solution in Fume Hood D->E F Soak Labware for at least 24 hours E->F G Rinse Thoroughly and Clean F->G H Collect Used Bleach as Hazardous Waste F->H H->I J High-Temperature Incineration (Preferred Method) I->J Primary Recommendation K Hazardous Waste Landfill I->K Alternative L Deep Well Injection (If applicable for liquid waste) I->L Alternative for Liquids

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(m-Fluorophenyl)imidazole-2-thiol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.